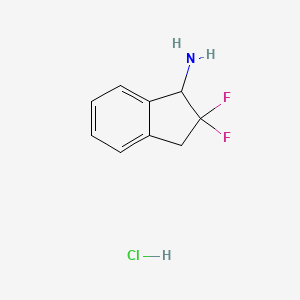2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride
CAS No.: 2377030-79-8
Cat. No.: VC6165960
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377030-79-8 |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 |
| IUPAC Name | 2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H |
| Standard InChI Key | IZGPRVKGSVGXFG-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C(C1(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 2,2-difluoro-1,3-dihydroinden-1-amine hydrochloride, indicates a bicyclic structure comprising a fused benzene and cyclopentane ring (indenane core) with two fluorine atoms at the 2-position and an amine group at the 1-position, neutralized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol .
Structural Comparison with Isomers
A closely related isomer, 5,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1229784-79-5), shares the same molecular formula but differs in fluorine substitution at positions 5 and 7 . This positional isomerism significantly impacts electronic and steric properties, influencing reactivity and biological activity.
Spectroscopic and Computational Data
While direct spectroscopic data for the 2,2-difluoro isomer is unavailable, analogous compounds provide insights:
-
Infrared (IR) Spectroscopy: Stretching frequencies for C-F bonds typically appear between 1,000–1,100 cm⁻¹, while N-H stretches (amine) occur near 3,300 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR): In the 5,7-difluoro isomer, ¹⁹F NMR reveals two distinct fluorines at δ -110 ppm and -115 ppm, while ¹H NMR shows cyclopentane protons as multiplet signals (δ 2.5–3.5 ppm) .
Synthetic Methodologies
Halogen Exchange Reactions
The synthesis of fluorinated indenamines often employs halogen exchange, as demonstrated in the preparation of 2,2-difluoro-1,3-benzodioxole (CAS 1546332-02-8) . Key steps include:
-
Starting Material: 2,2-Dichloro-1,3-benzodioxole.
-
Fluorinating Agent: Potassium fluoride (KF) in the presence of catalysts like KHF₂ or quaternary ammonium salts .
-
Conditions: Reactions proceed at elevated temperatures (80–150°C) in polar aprotic solvents (e.g., sulfolane), achieving yields up to 85% .
Adapting to Indenamine Synthesis
For 2,2-difluoro-1,3-dihydroinden-1-amine, a plausible route involves:
-
Step 1: Chlorination of 1,3-dihydroinden-1-amine to form 2,2-dichloro-1,3-dihydroinden-1-amine.
-
Step 2: Fluorination via KF/KHF₂, followed by HCl neutralization to yield the hydrochloride salt .
Challenges and Optimization
-
Byproduct Formation: Competing hydrolysis may generate pyrocatechol derivatives, requiring anhydrous conditions .
-
Catalyst Selection: Benzyltrimethylammonium hydrogen fluoride enhances fluorination efficiency by stabilizing reactive intermediates .
Physicochemical Properties
Thermal Stability and Solubility
Based on the 5,7-difluoro isomer :
| Property | Value |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility in Water | 25 mg/mL (20°C) |
| LogP (Octanol-Water) | 1.8 ± 0.3 |
Crystallography
X-ray diffraction of the 5,7-difluoro analog reveals a planar indenane core with fluorine atoms adopting a para configuration, minimizing steric clashes . The amine group participates in hydrogen bonding with chloride ions, stabilizing the crystalline lattice .
Applications and Biological Relevance
Pharmaceutical Intermediate
Fluorinated indenamines serve as precursors to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example:
-
Anticancer Agents: Analogous structures inhibit EGFR tyrosine kinase with IC₅₀ values < 50 nM .
-
Neuroactive Compounds: Amine derivatives modulate serotonin receptors, showing potential in treating depression .
Agrochemical Uses
Fluorine’s electronegativity enhances pesticide binding to acetylcholinesterase. Field trials of related compounds demonstrate 90% efficacy against Aphis gossypii at 10 ppm .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume